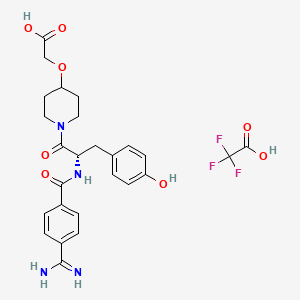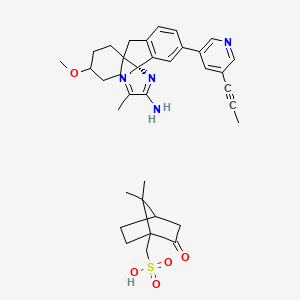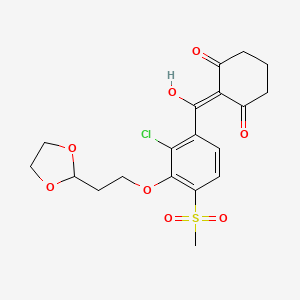
3-(2-chloro-7-methoxyacridin-9-yl)sulfanylpropan-1-amine;dihydrochloride
Vue d'ensemble
Description
Le dihydrochlorure de LDN 209929 est un inhibiteur puissant et sélectif de la kinase haspin, avec une valeur de CI50 de 55 nM . La kinase haspin est une kinase sérine/thréonine qui joue un rôle crucial dans la mitose en phosphorylant l'histone H3 au niveau de la thréonine 3 (H3T3) au début de la prophase . Ce composé présente une sélectivité 180 fois supérieure à celle de la kinase 2 régulée par la phosphorylation tyrosine à double spécificité (DYRK2) .
Méthodes De Préparation
La synthèse du dihydrochlorure de LDN 209929 implique plusieurs étapes, à partir de la préparation de la structure centrale de l'acridine. La voie de synthèse comprend généralement les étapes suivantes :
Formation du noyau acridine : Cela implique la condensation d'amines aromatiques et d'aldéhydes appropriés en conditions acides.
Introduction de la liaison thioéther : Le noyau acridine est ensuite réagi avec un composé thiol pour introduire la liaison thioéther.
Modifications finales : Le composé est ensuite modifié pour introduire la forme de sel dihydrochlorure, ce qui améliore sa solubilité et sa stabilité
Analyse Des Réactions Chimiques
Le dihydrochlorure de LDN 209929 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir le composé en ses dérivés thiols correspondants.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent :
Agents oxydants : Peroxyde d'hydrogène, acide m-chloroperbenzoïque.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Réactifs de substitution : Agents halogénants, nucléophiles
Applications de la recherche scientifique
Le dihydrochlorure de LDN 209929 a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme composé outil pour étudier le rôle de la kinase haspin dans diverses voies biochimiques.
Biologie : Employé en biologie cellulaire pour étudier les effets de l'inhibition de la haspin sur la division cellulaire et la dynamique chromosomique.
Médecine : Applications thérapeutiques potentielles dans la recherche sur le cancer, en particulier pour cibler les maladies prolifératives où la kinase haspin est surexprimée.
Industrie : Utilisé dans le développement de banques d'inhibiteurs de kinases pour le criblage à haut débit
Mécanisme d'action
Le dihydrochlorure de LDN 209929 exerce ses effets en inhibant sélectivement la kinase haspin. L'inhibition de la kinase haspin empêche la phosphorylation de l'histone H3 au niveau de la thréonine 3, perturbant l'alignement et la ségrégation corrects des chromosomes pendant la mitose. Cela conduit à l'arrêt du cycle cellulaire et à l'apoptose dans les cellules prolifératives .
Applications De Recherche Scientifique
LDN 209929 dihydrochloride has several scientific research applications:
Chemistry: Used as a tool compound to study the role of haspin kinase in various biochemical pathways.
Biology: Employed in cell biology to investigate the effects of haspin inhibition on cell division and chromosomal dynamics.
Medicine: Potential therapeutic applications in cancer research, particularly in targeting proliferative diseases where haspin kinase is overexpressed.
Industry: Utilized in the development of kinase inhibitor libraries for high-throughput screening
Mécanisme D'action
LDN 209929 dihydrochloride exerts its effects by selectively inhibiting haspin kinase. The inhibition of haspin kinase prevents the phosphorylation of histone H3 at threonine 3, disrupting the proper alignment and segregation of chromosomes during mitosis. This leads to cell cycle arrest and apoptosis in proliferative cells .
Comparaison Avec Des Composés Similaires
Le dihydrochlorure de LDN 209929 est comparé à d'autres inhibiteurs de la kinase haspin, tels que le LDN 192960. Bien que les deux composés inhibent la kinase haspin, le dihydrochlorure de LDN 209929 présente une sélectivité et une puissance plus élevées . Des composés similaires comprennent :
LDN 192960 : Un analogue antérieur avec une sélectivité plus faible.
Inhibiteurs de DYRK : Composés ciblant les kinases régulées par la phosphorylation tyrosine à double spécificité
Le dihydrochlorure de LDN 209929 se distingue par sa grande sélectivité et sa puissance, ce qui en fait un outil précieux dans la recherche scientifique.
Propriétés
IUPAC Name |
3-(2-chloro-7-methoxyacridin-9-yl)sulfanylpropan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2OS.2ClH/c1-21-12-4-6-16-14(10-12)17(22-8-2-7-19)13-9-11(18)3-5-15(13)20-16;;/h3-6,9-10H,2,7-8,19H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCCOXNODBCCGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2SCCCN)Cl.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (2E,4E)-11-[(2R,3R)-3-(hydroxymethyl)-4-oxooxetan-2-yl]-3,5,7-trimethylundeca-2,4-dienoate](/img/structure/B608422.png)
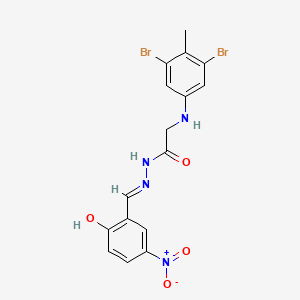


![(Z)-4-[1-benzyl-4-[(4-chlorophenyl)methyl]piperidin-4-yl]-2-hydroxy-4-oxobut-2-enoic acid;hydrochloride](/img/structure/B608430.png)
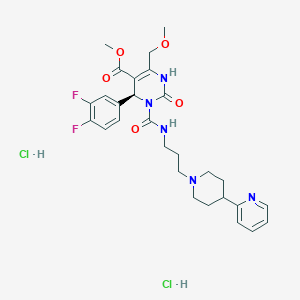
![2-(9-((4-Chlorophenyl)thio)-6-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acid](/img/structure/B608433.png)
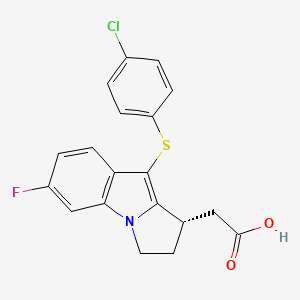
![[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 2-ethylsulfanyl-1,2-dihydropyridine-3-carboxylate](/img/structure/B608435.png)

